molecular formula C18H14N4S B5116866 2-{[(6-phenyl-4-pyrimidinyl)thio]methyl}-1H-benzimidazole

2-{[(6-phenyl-4-pyrimidinyl)thio]methyl}-1H-benzimidazole

Cat. No. B5116866
M. Wt: 318.4 g/mol
InChI Key: ZCMGQGOKNVRXFJ-UHFFFAOYSA-N
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Description

2-{[(6-phenyl-4-pyrimidinyl)thio]methyl}-1H-benzimidazole, also known as PTP1B inhibitor, is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications.

Mechanism of Action

2-{[(6-phenyl-4-pyrimidinyl)thio]methyl}-1H-benzimidazole inhibitor works by binding to the active site of 2-{[(6-phenyl-4-pyrimidinyl)thio]methyl}-1H-benzimidazole and preventing it from dephosphorylating insulin and leptin receptors. This results in increased insulin and leptin signaling, leading to improved glucose uptake and decreased food intake.
Biochemical and Physiological Effects:
Studies have shown that 2-{[(6-phenyl-4-pyrimidinyl)thio]methyl}-1H-benzimidazole inhibitor improves glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes. It also reduces body weight and food intake, making it a potential treatment for obesity. In addition, 2-{[(6-phenyl-4-pyrimidinyl)thio]methyl}-1H-benzimidazole inhibitor has been shown to have anti-tumor effects in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 2-{[(6-phenyl-4-pyrimidinyl)thio]methyl}-1H-benzimidazole inhibitor is its specificity for 2-{[(6-phenyl-4-pyrimidinyl)thio]methyl}-1H-benzimidazole, making it a useful tool for studying the role of 2-{[(6-phenyl-4-pyrimidinyl)thio]methyl}-1H-benzimidazole in metabolic disorders and cancer. However, its potency and selectivity can vary depending on the cell type and experimental conditions, which can affect the interpretation of results.

Future Directions

For the research on 2-{[(6-phenyl-4-pyrimidinyl)thio]methyl}-1H-benzimidazole inhibitor include the development of more potent and selective inhibitors, the investigation of its effects on other signaling pathways, and the evaluation of its safety and efficacy in clinical trials. In addition, the use of 2-{[(6-phenyl-4-pyrimidinyl)thio]methyl}-1H-benzimidazole inhibitor in combination with other drugs or therapies may enhance its therapeutic potential.

Synthesis Methods

The synthesis method of 2-{[(6-phenyl-4-pyrimidinyl)thio]methyl}-1H-benzimidazole inhibitor involves the reaction of 2-mercapto-benzimidazole with 6-bromo-pyrimidine-4-carbaldehyde in the presence of a base, followed by the addition of a phenylboronic acid derivative. The resulting product is purified through column chromatography to obtain the final product, 2-{[(6-phenyl-4-pyrimidinyl)thio]methyl}-1H-benzimidazole inhibitor.

Scientific Research Applications

2-{[(6-phenyl-4-pyrimidinyl)thio]methyl}-1H-benzimidazole inhibitor has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as obesity, type 2 diabetes, and cancer. 2-{[(6-phenyl-4-pyrimidinyl)thio]methyl}-1H-benzimidazole is a protein tyrosine phosphatase that negatively regulates insulin and leptin signaling pathways. Inhibition of 2-{[(6-phenyl-4-pyrimidinyl)thio]methyl}-1H-benzimidazole leads to increased insulin sensitivity and decreased food intake, making it a promising target for drug development.

properties

IUPAC Name

2-[(6-phenylpyrimidin-4-yl)sulfanylmethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4S/c1-2-6-13(7-3-1)16-10-18(20-12-19-16)23-11-17-21-14-8-4-5-9-15(14)22-17/h1-10,12H,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMGQGOKNVRXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=N2)SCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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